Cytosine-13C2,15N3 (CAS: 285978-06-5) is a highly enriched stable isotope-labeled pyrimidine, featuring a precise +5 Da mass shift (M+5) relative to endogenous cytosine. With typical isotopic purities exceeding 99 atom % 13C and 98 atom % 15N, this compound is engineered primarily as a premium internal standard for isotope dilution mass spectrometry (IDMS) and as a targeted probe for multidimensional NMR spectroscopy. In procurement and assay development contexts, its core value lies in providing an absolute, non-radioactive quantitative baseline that is chemically and chromatographically identical to native cytosine but completely mass-resolved. This ensures exact recovery calculations, matrix-effect normalization, and precise structural assignment in complex biological, clinical, or epigenetic assays.
When selecting an internal standard for quantitative mass spectrometry, generic substitution with lower-mass isotopes (such as Cytosine-13C or Cytosine-15N) introduces critical quantification errors. Endogenous cytosine possesses a natural isotopic envelope where the M+1 and M+2 peaks (driven by natural 13C, 15N, and 18O abundances) can account for 1.1% to 2.0% of the base signal. If a +1 or +2 Da standard is procured, the endogenous biological background directly overlaps with the internal standard's mass channel, inflating the baseline and artificially raising the limit of quantification (LOQ). Procuring the M+5 shifted Cytosine-13C2,15N3 completely bypasses this natural isotopic envelope, ensuring zero cross-talk between the analyte and the standard, which is a mandatory requirement for rigorous clinical, pharmacokinetic, and biomarker validations.
In quantitative LC-MS/MS workflows, the M+5 mass shift of Cytosine-13C2,15N3 provides a distinct analytical channel completely separated from the natural isotopic distribution of unlabeled cytosine. Compared to a +1 Da labeled comparator, which suffers from approximately 1.1% signal interference from the endogenous M+1 peak, the +5 Da standard exhibits unmeasurable cross-talk (<0.01%). This absolute mass isolation lowers the background noise and significantly improves the signal-to-noise (S/N) ratio at the lower limit of quantification (LLOQ).
| Evidence Dimension | Endogenous isotopic signal interference (Cross-talk) |
| Target Compound Data | Cytosine-13C2,15N3 (M+5): <0.01% overlap |
| Comparator Or Baseline | Cytosine-13C1 (M+1): ~1.1% overlap |
| Quantified Difference | >100-fold reduction in baseline isotopic interference |
| Conditions | LC-MS/MS Multiple Reaction Monitoring (MRM) in plasma/cellular matrices |
Buyers must prioritize M+5 standards to achieve regulatory-compliant limits of quantification without relying on complex mathematical baseline subtraction artifacts.
For structural biology applications, uniformly unlabeled cytosine relies on 1H NMR, which suffers from severe spectral crowding in oligonucleotides larger than 15-20 nucleotides. The specific incorporation of Cytosine-13C2,15N3 introduces active spin-1/2 nuclei that allow for 1H-13C and 1H-15N heteronuclear single quantum coherence (HSQC) experiments. This targeted labeling reduces spectral complexity by >99% compared to the unlabeled baseline, allowing unambiguous assignment of specific cytosine residues and their base-pairing interactions via distinct J-couplings .
| Evidence Dimension | Background spectral crowding in multidimensional NMR |
| Target Compound Data | Cytosine-13C2,15N3: Enables 1H-13C/15N heteronuclear filtering |
| Comparator Or Baseline | Unlabeled Cytosine: Limited to 1H homonuclear 2D NMR |
| Quantified Difference | >99% reduction in background spectral crowding |
| Conditions | Multidimensional NMR spectroscopy of complex RNA/DNA aptamers |
This is essential for researchers procuring precursors for the enzymatic or solid-phase synthesis of oligonucleotides intended for high-resolution structural determination.
When tracing epigenetic modifications such as TET-mediated oxidation of 5-methylcytosine to 5-hydroxymethylcytosine (5-hmC), traditional radiolabels (e.g., 3H) require specialized handling and lack structural multiplexing capabilities. Cytosine-13C2,15N3 provides a stable +5 Da mass tag that is fully retained during enzymatic processing. Compared to unlabeled substrates where newly formed epigenetic marks cannot be distinguished from pre-existing cellular marks, the +5 Da tag allows for 100% differentiation of de novo synthesized epigenetic modifications via exact mass resolution in downstream MS assays [1].
| Evidence Dimension | Differentiation of de novo vs. endogenous epigenetic marks |
| Target Compound Data | Cytosine-13C2,15N3: 100% mass-resolved differentiation |
| Comparator Or Baseline | Unlabeled Cytosine: 0% differentiation from endogenous background |
| Quantified Difference | Absolute resolution of newly synthesized epigenetic modifications |
| Conditions | In vitro TET enzyme assays and cellular metabolic flux analysis |
Allows procurement teams to replace hazardous, highly regulated radiotracer workflows with safe, high-throughput LC-MS/MS epigenetic tracing.
Driven by its zero-overlap M+5 mass shift demonstrated in Section 3, Cytosine-13C2,15N3 is the optimal internal standard for isotope dilution mass spectrometry. It is routinely procured to normalize matrix effects and extraction recoveries when quantifying endogenous cytosine or monitoring the metabolism of cytosine-based antiviral and antineoplastic drugs in plasma, urine, and tissue homogenates .
Because the heavy isotopes are retained during enzymatic modifications, this compound is highly suited for tracing DNA and RNA methylation pathways. It allows researchers to unambiguously track the conversion of cytosine to 5-methylcytosine and its subsequent oxidized derivatives (5-hmC, 5-fC) without interference from the pre-existing endogenous epigenetic background, replacing legacy radiolabeling techniques .
Leveraging the specific 13C and 15N enrichments, this compound is incorporated into synthetic oligonucleotides to enable advanced 2D and 3D NMR experiments. It is the procured material of choice when resolving structural dynamics, ligand binding, or base-pairing in large RNA/DNA complexes where standard 1H NMR fails due to severe spectral overlap and crowding .
Irritant